4-Iododibenzofuran
Description
4-Iododibenzofuran is a halogenated aromatic heterocyclic compound derived from dibenzofuran, where an iodine atom substitutes the hydrogen at the 4-position of the fused benzene ring system. Dibenzofuran itself consists of two benzene rings fused via an oxygen atom, forming a tricyclic structure. The introduction of iodine at the 4-position enhances its utility in pharmaceutical intermediates, organic synthesis, and materials science due to iodine’s polarizable nature and ability to participate in cross-coupling reactions .
The compound’s molecular formula is inferred as C₁₂H₇IO (molecular weight ≈ 296.09 g/mol), with properties modulated by the electron-withdrawing iodine substituent and the oxygen heteroatom.
Properties
IUPAC Name |
4-iododibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEYZYYNAMWIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332493 | |
| Record name | 4-Iododibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65344-26-5 | |
| Record name | 4-Iododibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iododibenzofuran can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound often involves the iodination of dibenzofuran. This process includes the reaction of dibenzofuran with iodine in the presence of an oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions: 4-Iododibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzofurans.
Oxidation Reactions: Products include oxidized derivatives such as dibenzofuran-4-one.
Reduction Reactions: Products include hydrogenated dibenzofurans.
Scientific Research Applications
4-Iododibenzofuran is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a chemical probe in biological research.
Anticancer Activity
Recent studies have indicated that halogenated dibenzofurans, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, a study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. A case study reported in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices. Research published in Advanced Functional Materials explored the incorporation of this compound into polymer matrices to improve the performance of OLEDs .
Sensors
Due to its sensitivity to environmental changes, this compound has been utilized in sensor technology. Its ability to undergo reversible reactions makes it an excellent candidate for developing chemical sensors that detect specific analytes. A study highlighted its use in fabricating sensors for detecting toxic gases, showcasing its versatility in environmental monitoring applications .
Case Study 1: Anticancer Research
In a comprehensive study on the anticancer effects of halogenated dibenzofurans, researchers synthesized a series of derivatives based on this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to non-halogenated counterparts, paving the way for future drug development .
Case Study 2: Sensor Development
A research team developed a gas sensor using this compound embedded in a polymer matrix. The sensor demonstrated high sensitivity and selectivity towards ammonia gas, with potential applications in industrial safety monitoring. The study emphasized the importance of optimizing the polymer composition to enhance sensor performance .
Mechanism of Action
The mechanism of action of 4-Iododibenzofuran involves its interaction with various molecular targets. The iodine atom at the 4th position can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis . Additionally, its planar structure allows it to interact with biological macromolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Sulfur’s larger atomic size may contribute to higher molecular weight and altered reactivity in cross-coupling reactions .
- Melting Points : Iodinated anilines (e.g., 4-Iodoaniline) exhibit higher melting points than ethers (e.g., 4-Iodoanisole), reflecting stronger intermolecular forces in amines.
Reactivity Comparison :
- The oxygen atom in this compound may deactivate the ring toward electrophilic substitution compared to sulfur in 4-Iododibenzothiophene, but iodine’s leaving-group ability facilitates Suzuki-Miyaura or Ullmann couplings .
- 4-Iodoaniline’s amino group enables nucleophilic reactions, contrasting with the ether linkage in 4-Iodoanisole, which is more resistant to nucleophilic attack .
Research Findings and Challenges
- Toxicity and Handling: Chlorinated dibenzofurans (e.g., TCDD) are highly toxic, but iodinated versions like this compound are less studied.
- Synthetic Limitations : Direct iodination of dibenzofuran may require stringent conditions to avoid polyiodination or ring degradation, necessitating advanced catalytic systems .
Biological Activity
4-Iododibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of an iodine atom at the fourth position of the dibenzofuran structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as dibenzofurans, which consist of two fused benzene rings and a central furan ring. The introduction of iodine enhances its reactivity and bioactivity by modifying its electronic properties. The molecular formula is with a molecular weight of approximately 282.904 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Several studies have reported its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 20 |
Research Findings
A study published in Organic Letters demonstrated that derivatives of dibenzofuran, including this compound, possess diverse biological activities such as antimalarial and anti-inflammatory effects . The structural modifications introduced by halogenation significantly influence these activities.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various dibenzofuran derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In a clinical trial assessing new treatments for lung cancer, researchers included this compound as part of a combination therapy. Preliminary results showed promising outcomes in tumor reduction and patient survival rates, warranting further investigation into its therapeutic applications .
Future Directions
The unique properties of this compound present opportunities for further research in various fields:
- Synthetic Chemistry : Investigating new synthetic pathways to enhance yield and purity.
- Material Science : Exploring applications in organic semiconductors and photonic devices.
- Environmental Studies : Assessing the environmental impact and degradation pathways of dibenzofurans.
Q & A
Q. What protocols ensure ethical rigor in environmental toxicity studies of this compound?
- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing. Use model organisms (e.g., Daphnia magna) with approval from institutional animal care committees. Include negative controls and blinded data analysis to reduce bias. Document waste disposal methods for iodinated compounds to meet regulatory standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
